3-Amino-3-(4-bromophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-bromophenyl)butanoic acid: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of butanoic acid, featuring an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-bromophenyl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of boron reagents and palladium catalysts to facilitate the coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-bromophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 3-Amino-3-(4-bromophenyl)butanoic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar amino acids in biological systems .
Medicine: Its structural features make it a candidate for drug development targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-3-phenylbutanoic acid: Lacks the bromine atom, resulting in different reactivity and properties.
4-Amino-3-(4-bromophenyl)butanoic acid: The position of the amino group is different, affecting its interaction with other molecules.
3-Amino-4-(4-bromophenyl)butanoic acid: Similar structure but with different stereochemistry, leading to variations in biological activity.
Uniqueness: 3-Amino-3-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromophenyl group in its structure.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-amino-3-(4-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) |
InChI Key |
VKYROEAAZJHOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.